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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative kinase selectivity data for the investigational

compound PF-06842874 is limited. This guide provides a comprehensive overview of its known

primary targets and outlines the established methodologies and expected data formats for

characterizing the selectivity profile of such a kinase inhibitor, based on industry-standard

practices for similar molecules.

Executive Summary
PF-06842874 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 4

(CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are crucial regulators of the

cell cycle, and their inhibition has been a validated therapeutic strategy in oncology. The clinical

development of PF-06842874 by Pfizer was focused on pulmonary arterial hypertension, a

departure from the typical oncology indications for CDK4/6 inhibitors.[1] The program was

discontinued in the Phase 1 clinical trial stage. A comprehensive understanding of a kinase

inhibitor's selectivity is paramount for predicting its therapeutic efficacy and potential off-target

effects. This document serves as a technical guide to the anticipated selectivity profile of PF-
06842874 and the methodologies employed to elucidate it.

Core Target Profile
The primary pharmacological activity of PF-06842874 is the inhibition of CDK4 and CDK6. The

anticipated core target profile is summarized below.
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Target Anticipated Activity Rationale

Cyclin-Dependent Kinase 4

(CDK4)
Primary Target

As a designated CDK4/6

inhibitor, high-affinity binding

and potent inhibition are

expected.

Cyclin-Dependent Kinase 6

(CDK6)
Primary Target

As a designated CDK4/6

inhibitor, high-affinity binding

and potent inhibition are

expected.

Expected Kinase Selectivity Profile
A comprehensive kinase selectivity profile, often determined through a kinome scan, is critical

to understanding the broader interaction landscape of an inhibitor. While the specific data for

PF-06842874 is not publicly available, a typical selectivity screen would assess the

compound's activity against a large panel of human kinases (e.g., >400 kinases). The results of

such a screen would be presented in a detailed table, quantifying the inhibitory activity (e.g., as

IC50, Ki, or percent inhibition at a given concentration) against each kinase.

Representative Data Table: Kinase Selectivity Profile of a CDK4/6 Inhibitor
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Kinase Family Kinase Target
IC50 (nM) or % Inhibition
@ [X µM]

CMGC (CDK, MAPK, GSK,

CLK)
CDK4/Cyclin D1 < 10

CDK6/Cyclin D3 < 10

CDK1/Cyclin B > 1000

CDK2/Cyclin A > 500

CDK5/p25 > 1000

... ...

TK (Tyrosine Kinase) ABL1 > 10000

EGFR > 10000

SRC > 10000

... ...

Other ... ...

Note: The values presented in this table are hypothetical and representative of a selective

CDK4/6 inhibitor. They do not represent actual data for PF-06842874.

Experimental Protocols
The following are detailed methodologies representative of the key experiments used to

determine the kinase selectivity profile of a compound like PF-06842874.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-06842874
against a panel of purified kinases.

Methodology:
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Reagents: Purified recombinant human kinases, corresponding kinase-specific peptide

substrates, Adenosine-5'-triphosphate (ATP), and the test compound (PF-06842874).

Assay Principle: A common method is a radiometric assay (e.g., using ³³P-ATP) or a

fluorescence-based assay. The assay measures the transfer of a phosphate group from ATP

to a peptide substrate by the kinase.

Procedure:

A dilution series of PF-06842874 is prepared in a suitable buffer (e.g., containing DMSO).

The kinase, peptide substrate, and test compound are pre-incubated in a multi-well plate.

The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is

calculated for each concentration of the test compound. The IC50 value is determined by

fitting the data to a four-parameter logistic dose-response curve.

KinomeScan™ Competition Binding Assay
Objective: To quantitatively measure the binding affinity of PF-06842874 to a large panel of

kinases.

Methodology:

Assay Principle: This is a competition binding assay where the test compound is tested for its

ability to displace a known, immobilized ligand from the active site of the kinase. The amount

of kinase bound to the immobilized ligand is measured.

Procedure:

A proprietary DNA-tagged kinase library is used.
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Kinases are mixed with the test compound (PF-06842874) at a fixed concentration (e.g., 1

µM or 10 µM).

The mixture is then applied to an affinity matrix containing an immobilized, broad-spectrum

kinase inhibitor.

Kinases that do not bind to the test compound will bind to the affinity matrix.

The amount of kinase bound to the matrix is quantified using quantitative PCR (qPCR) of

the DNA tag.

Data Analysis: The results are typically reported as a percentage of the DMSO control

(%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Dissociation constants (Kd) can also be determined by running the assay with a range of

compound concentrations.

Signaling Pathways and Experimental Workflows
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Caption: The CDK4/6-Cyclin D signaling pathway and the inhibitory action of PF-06842874.
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Experimental Workflow for Kinase Inhibitor Selectivity
Profiling

Start: Test Compound
(e.g., PF-06842874)

Primary Biochemical Assay
(e.g., against CDK4/6)

Broad Kinome Screen
(e.g., KINOMEscan™ >400 kinases)

If potent

Dose-Response Assays for Hits
(Determine IC50/Kd)

Identify off-targets

Cell-Based Assays
(Target Engagement & Phenotypic Effects)

Data Analysis & Visualization
(Selectivity Profile, SAR)

End: Selectivity Profile Established

Click to download full resolution via product page

Caption: A representative workflow for determining the selectivity profile of a kinase inhibitor.
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Conclusion
While the clinical development of PF-06842874 has been discontinued, the principles

governing its mechanism of action as a CDK4/6 inhibitor are well-established. A thorough

characterization of its kinase selectivity profile would be a critical component of its preclinical

and clinical evaluation. The methodologies and data formats presented in this guide represent

the industry standard for such an assessment and provide a framework for understanding the

potential therapeutic window and off-target liabilities of this class of inhibitors. For drug

development professionals, a comprehensive and quantitative kinase selectivity profile is

indispensable for informed decision-making and the successful progression of a candidate

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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